Cas no 14689-60-2 (1H-Benzimidazole,4,6,7-tribromo-5-chloro-2-(trifluoromethyl)-)

1H-Benzimidazole,4,6,7-tribromo-5-chloro-2-(trifluoromethyl)- structure
14689-60-2 structure
Product Name:1H-Benzimidazole,4,6,7-tribromo-5-chloro-2-(trifluoromethyl)-
CAS No:14689-60-2
MF:C8HBr3ClF3N2
MW:457.267148733139
CID:159446
PubChem ID:26823
Update Time:2025-04-19

1H-Benzimidazole,4,6,7-tribromo-5-chloro-2-(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzimidazole,4,6,7-tribromo-5-chloro-2-(trifluoromethyl)-
    • 4,5,7-tribromo-6-chloro-2-(trifluoromethyl)-1H-benzimidazole
    • BENZIMIDAZOLE, 6-CHLORO-4,5,7-TRIBROMO-2-(TRIFLUOROMETHYL)-
    • CHZJVQDAPMZVIA-UHFFFAOYSA-N
    • 14689-60-2
    • DTXSID90163537
    • 6-Chloro-4,5,7-tribromo-2-(trifluoromethyl)benzimidazole
    • Inchi: 1S/C8HBr3ClF3N2/c9-1-2(10)5-6(3(11)4(1)12)17-7(16-5)8(13,14)15/h(H,16,17)
    • InChI Key: CHZJVQDAPMZVIA-UHFFFAOYSA-N
    • SMILES: BrC1=C(C(=C(C2=C1NC(C(F)(F)F)=N2)Br)Br)Cl

Computed Properties

  • Exact Mass: 453.73303
  • Monoisotopic Mass: 453.733048
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 0
  • Complexity: 306
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 28.7

Experimental Properties

  • Density: 2.418
  • Boiling Point: 458.5°Cat760mmHg
  • Flash Point: 231.1°C
  • Refractive Index: 1.657
  • PSA: 28.68
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